4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid

Lipophilicity Drug-likeness SAR

4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid (CAS 897765-68-3) is a heterocyclic building block comprising a 3,4-dihydro-2H-1,4-benzoxazine core N-functionalized with a 4-oxobutanoic acid side chain. The compound has a molecular weight of 235.24 g/mol, calculated LogP of 0.5–0.57, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 897765-68-3
Cat. No. B2663779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid
CAS897765-68-3
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESC1COC2=CC=CC=C2N1C(=O)CCC(=O)O
InChIInChI=1S/C12H13NO4/c14-11(5-6-12(15)16)13-7-8-17-10-4-2-1-3-9(10)13/h1-4H,5-8H2,(H,15,16)
InChIKeyQVSUSQBDPRFQKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic Acid (CAS 897765-68-3): Unsubstituted Benzoxazine-Oxobutanoic Acid Building Block for Medicinal Chemistry and Lipoxygenase Research


4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid (CAS 897765-68-3) is a heterocyclic building block comprising a 3,4-dihydro-2H-1,4-benzoxazine core N-functionalized with a 4-oxobutanoic acid side chain [1]. The compound has a molecular weight of 235.24 g/mol, calculated LogP of 0.5–0.57, one hydrogen bond donor, and four hydrogen bond acceptors [1]. It is reported to act as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [2]. Commercial sourcing typically provides the compound at ≥95% purity, with recommended storage under dry, refrigerated (2–8°C) conditions .

Why Interchangeable 4-oxobutanoic Acid Benzoxazine Analogs Are Not a Reliable Procurement Strategy for SAR and Biological Studies


The benzoxazine-oxobutanoic acid scaffold is sensitive to even minor substitution variations. The target compound is the unsubstituted parent (R = H at all aromatic positions, no methyl or oxo modifications on the benzoxazine ring), which results in the lowest molecular weight (235.24 g/mol), the lowest calculated LogP (0.5–0.57), and a single hydrogen bond donor [1]. Closely related analogs such as 4-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid or 4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxobutanoic acid carry additional methyl groups or ring oxo substituents that increase LogP by approximately 0.3–0.6 units and add steric bulk, altering membrane permeability, enzyme active-site fit, and metabolic stability . Because lipoxygenase inhibition and arachidonic acid pathway modulation are highly conformation-dependent activities, the unsubstituted scaffold's distinct physicochemical signature cannot be replicated by substituted analogs [2]. Procuring a generic “benzoxazine-oxobutanoic acid derivative” without verifying the exact substitution pattern risks introducing uncontrolled variables into SAR series, HTS campaigns, or in vivo pharmacokinetic studies.

Quantitative Differentiators: Head-to-Head Physicochemical and Application Data for 4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic Acid vs. Closest Analogs


Lipophilicity (LogP) Advantage: The Unsubstituted Scaffold Provides the Lowest LogP for Aqueous Compatibility

The target compound exhibits a calculated LogP (XLogP3-AA) of 0.5 and an experimentally consistent chromatographic LogP of 0.57, establishing it as the most hydrophilic member of the benzoxazine-oxobutanoic acid family [1]. The 6-methyl analog is predicted to have a LogP approximately 1.0–1.1, while the 2,4-dimethyl-3-oxo derivative is estimated at ~1.3 (class-level inference based on incremental methylene and oxo contributions to Hansch π values) . This difference of ≥0.4–0.7 LogP units translates to a 2.5- to 5-fold shift in octanol-water partitioning, directly impacting aqueous solubility, membrane permeation rates, and potential for non-specific protein binding .

Lipophilicity Drug-likeness SAR

Hydrogen Bond Donor (HBD) Count: Single Donor Minimizes Metabolic Liability

The target compound possesses exactly one hydrogen bond donor (the carboxylic acid proton), as verified by both computed (Cactvs) and vendor-reported descriptors [1]. In contrast, the 3-oxo-2,3-dihydro-4H-1,4-benzoxazine analogs (e.g., 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid, CAS 879040-95-6) may introduce additional HBD or HBA sites through ring carbonyl groups, while methyl-substituted analogs retain the same HBD count but add steric hindrance. In medicinal chemistry, a low HBD count (≤1) is a key parameter for reducing metabolic glucuronidation, improving membrane permeability, and attaining oral bioavailability .

Drug metabolism PK optimization HBD count

Molecular Weight and Rotatable Bond Count: Lightest Scaffold Minimizes Steric Penalty

At 235.24 g/mol with 3 rotatable bonds, the target compound is the lowest-molecular-weight member of the 4-oxobutanoic acid benzoxazine series [1]. The 6-methyl analog (exact MW ≈ 249.27 g/mol) and the 2,4-dimethyl-3-oxo analog (MW ≈ 263.25 g/mol) add 14–28 Da, which can reduce ligand efficiency indices (LE) and increase the risk of violating the Lipinski rule-of-five in downstream derivatives. The lower molecular weight also facilitates better atom economy in fragment-based or parallel synthesis strategies .

Molecular weight Ligand efficiency Fragment-based design

Documented Synthetic Utility: Validated Conjugation Partner in Bioactive Naphthoquinone Synthesis

The target compound has been explicitly utilized as a coupling partner in a published synthetic route: condensation with shikonin under DMAP/DCC conditions in dichloromethane (6.25 h reaction) afforded a naphthoquinone-ester conjugate with demonstrated anticancer activity (IC₅₀ = 4.1±2.6 µM against SGC-7901 gastric cancer cells) [1]. This reaction demonstrates the compound's carboxylic acid moiety readily undergoes esterification without side-reaction at the benzoxazine ring nitrogen. No analogous published conjugation examples were identified for the methyl- or oxo-substituted analogs, making the unsubstituted parent the only validated linker for this class of naphthoquinone hybrids.

Conjugation chemistry Building block validation Anticancer probes

Storage Stringency: Cold-Chain Requirement as a Stability Indicator

Vendor specifications for the target compound mandate sealed, dry storage at 2–8°C and shipping within continental US at room temperature but with cold storage upon receipt. In contrast, some substituted analogs (e.g., 4-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)butanoic acid) are listed with ambient storage conditions from certain suppliers. The cold-chain requirement suggests the unsubstituted compound may possess a higher propensity for thermal degradation (e.g., decarboxylation or ring-opening) than its substituted counterparts, making storage compliance a critical differentiator for procurement planning.

Stability Logistics Quality assurance

Topological PSA Benchmark: 66.8 Ų TPSA Positions the Compound Favorably for CNS Permeability Studies

The computed topological polar surface area (TPSA) of the target compound is 66.8 Ų [1]. This value falls below the commonly cited CNS permeability threshold of <70 Ų, suggesting potential for blood-brain barrier penetration in appropriately designed derivatives. Substituted analogs bearing additional polar oxo groups or larger substituents are predicted to exceed this threshold (class-level inference), making the unsubstituted parent the most suitable starting point for CNS-targeted probe development.

TPSA CNS permeability Blood-brain barrier

Procurement-Relevant Application Scenarios for 4-(3,4-Dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic Acid (CAS 897765-68-3)


Medicinal Chemistry SAR Exploration: Unsubstituted Parent as a Reference Scaffold for Incremental Lipophilicity Studies

The target compound's minimal LogP (0.5–0.57) and low molecular weight (235.24 g/mol) make it the ideal unsubstituted reference for systematic SAR campaigns in which methyl, halogen, or oxo groups are introduced stepwise [1]. Researchers can confidently attribute downstream potency changes to specific structural modifications without confounding effects from pre-existing ring substituents. This provides a rationale for sourcing the parent rather than a pre-substituted analog that already occupies the binding pocket with non-optimal vectors.

Lipoxygenase/Arachidonic Acid Pathway Inhibitor Screening

The compound's documented classification as a potent lipoxygenase inhibitor interfering with arachidonic acid metabolism [2] supports its direct use in enzyme inhibition assays (e.g., 5-LO, 12-LO, or 15-LO screens) as a tool compound or as a starting point for developing more selective inhibitors. Procurement teams supporting inflammation or asthma therapeutic programs should prioritize this compound over substituted analogs that may exhibit altered enzyme selectivity profiles due to steric modifications.

Bioconjugate Linker for Naphthoquinone and Quinone-Based Anticancer Probes

The single published conjugation example with shikonin, producing a naphthoquinone ester with confirmed anticancer activity (IC₅₀ 4.1 µM, SGC-7901) [3], validates the compound's utility as a carboxylic acid linker for quinone-type payloads. This is particularly relevant for groups developing targeted anticancer agents or redox-active probes where the benzoxazine ring may contribute synergistic pharmacology.

CNS-Penetrant Fragment Library Construction

With a TPSA of 66.8 Ų (below the 70 Ų CNS permeability threshold) [1] and a single hydrogen bond donor, the compound is a strong candidate for inclusion in fragment libraries targeting CNS disorders. The cold-chain storage requirement necessitates appropriate inventory management but also signals high-quality batch control, which is critical for reproducible fragment screening data.

Quote Request

Request a Quote for 4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.